L-2-Nitrophénylalanine

Vue d'ensemble

Description

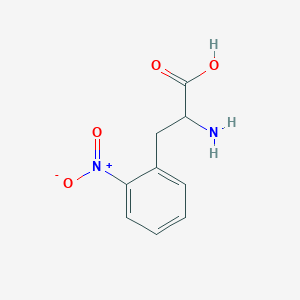

(S)-2-amino-3-(2-nitrophenyl)propanoic acid, also known as (S)-2-amino-3-(2-nitrophenyl)propanoic acid, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-amino-3-(2-nitrophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21949. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-amino-3-(2-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-amino-3-(2-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ingénierie enzymatique

L-2-Nitrophénylalanine est utilisé en ingénierie enzymatique, où il est incorporé dans les protéines pour moduler leurs propriétés pour des applications industrielles . Cette méthode a été utilisée pour faire évoluer des enzymes avec des propriétés physicochimiques et des fonctions biologiques idéales .

Photoclivage de la chaîne polypeptidique

This compound a été utilisé pour cliver photochimiquement la chaîne polypeptidique . Ce processus permet un contrôle spatial et temporel de l'activité, de la durée de vie et de la localisation des protéines in vitro et dans les cellules vivantes .

Codage génétique dans E. coli

Le dérivé de la phénylalanine, la 2-nitrophénylalanine (2-NPA), a été codé génétiquement dans Escherichia coli en réponse au codon ambre, TAG . Cela permet la production de protéines contenant 2-NPA .

Photoclivage des protéines

This compound a été utilisé dans des expériences de photoclivage des peptides . Ce processus implique l'utilisation de la lumière pour décomposer les peptides, ce qui peut être utile dans diverses applications biologiques et chimiques .

Contrôle de la protéolyse

This compound peut être utilisé pour contrôler la protéolyse, la dégradation des protéines en polypeptides ou en acides aminés plus petits . Cela peut être utile dans une variété de processus biologiques, notamment la dégradation des protéines et l'élimination des peptides signaux<a aria-label="2: this compound peut être utilisé pour contrôler la protéolyse, la dégradation des protéines en polypeptides ou en acides aminés plus petits2" data-citationid="8f762cae-6c8a-22f4-8413-b1c888b6860e-30" h="ID=SERP,5015.1" href="https://www.cell.com

Activité Biologique

(S)-2-amino-3-(2-nitrophenyl)propanoic acid, also known as 2-amino-3-(2-nitrophenyl)propanoic acid, is an organic compound with significant biological implications due to its structural similarity to natural amino acids. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-amino-3-(2-nitrophenyl)propanoic acid is C9H10N2O4, with a molecular weight of 210.19 g/mol. The compound features a phenylalanine core structure with a nitrophenyl substituent at the ortho position, which influences its reactivity and biological interactions. Its zwitterionic nature enhances solubility and stability in biochemical applications.

While the specific mechanisms of action for (S)-2-amino-3-(2-nitrophenyl)propanoic acid are not extensively documented, its structural features suggest potential interactions with biological molecules similar to other amino acid derivatives. The nitro group may participate in redox reactions, while the amino group could form hydrogen bonds or engage in nucleophilic attacks on various substrates.

Enzyme-Substrate Interactions

Research indicates that (S)-2-amino-3-(2-nitrophenyl)propanoic acid can be utilized to study enzyme-substrate interactions due to its structural similarity to natural amino acids. This property is particularly valuable in biochemical research where understanding enzyme kinetics and mechanisms is crucial.

Case Studies

- Antibacterial Efficacy : In comparative studies, derivatives structurally related to (S)-2-amino-3-(2-nitrophenyl)propanoic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar nitrophenyl substitutions have shown MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Photocleavable Linker Applications : The hydrochloride form of (S)-2-amino-3-(2-nitrophenyl)propanoic acid has been successfully employed as a photocleavable linker in solid-phase peptide synthesis (SPPS). Its ability to anchor peptide chains allows for efficient synthesis and purification processes, demonstrating its utility in peptide chemistry.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-amino-3-(2-nitrophenyl)propanoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (R)-2-Amino-3-(2-nitrophenyl)propanoic acid | 169383-17-9 | 1.00 |

| 3-(2-Nitrophenyl)propanoic acid | 2001-32-3 | 0.84 |

| 4-Ethyl-3-nitrophenylpropanoic acid | 1369246-82-1 | 0.82 |

This table illustrates the varying degrees of structural similarity that may influence their chemical reactivity and biological activity, highlighting the unique characteristics of (S)-2-amino-3-(2-nitrophenyl)propanoic acid within this class .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347413 | |

| Record name | L-2-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-75-1 | |

| Record name | L-2-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-2-Nitrophenylalanine appear as a byproduct during the synthesis of L-4-Nitrophenylalanine?

A: L-2-Nitrophenylalanine is identified as a byproduct during the synthesis of L-4-Nitrophenylalanine when using a batch reactor for nitration of L-phenylalanine. [] The study suggests that this byproduct is a result of a condensation reaction between L-4-Nitrophenylalanine and L-2-Nitrophenylalanine. [] This dimerization was observed under the traditional batch nitration method.

Q2: What strategy was employed to minimize the formation of L-2-Nitrophenylalanine during L-4-Nitrophenylalanine synthesis?

A: Researchers found that utilizing a tubular reactor instead of a batch reactor for the nitration of L-phenylalanine can effectively suppress the dimerization reaction that leads to the formation of L-2-Nitrophenylalanine. [] This method allows for better control of reaction conditions and a significant reduction in byproduct formation.

Q3: Has L-2-Nitrophenylalanine been explored for any biological applications?

A: Yes, a derivative of L-2-Nitrophenylalanine, specifically Glycyl-4-azido-2-nitro-L-phenylalanine, has been synthesized and investigated as a photoaffinity inhibitor of dipeptide transport in Escherichia coli. [] This modified dipeptide demonstrated reversible inhibition of glycylglycine uptake in the dark and acted as a substrate for the transport system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.